4-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide
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Overview
Description
4-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide is a complex organic compound that features a pyrimidine ring substituted with cyclopropyl and ethyl groups, and a thiazinane ring with a dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of cyclopropyl and ethyl groups through alkylation reactions. The thiazinane ring is then formed through a cyclization reaction, and the dioxide functional group is introduced via oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The thiazinane ring can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The pyrimidine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide
- 4-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-thiazinane 1,1-oxide
Uniqueness
4-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide is unique due to its specific combination of substituents and functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H19N3O2S |
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Molecular Weight |
281.38 g/mol |
IUPAC Name |
4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C13H19N3O2S/c1-2-11-9-12(15-13(14-11)10-3-4-10)16-5-7-19(17,18)8-6-16/h9-10H,2-8H2,1H3 |
InChI Key |
URCQZNAAGIFMQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCS(=O)(=O)CC3 |
Origin of Product |
United States |
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